9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Overview
Description
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic photocatalyst.
Mechanism of Action
Target of Action
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .
Mode of Action
The compound works according to an oxidative cycle that uses the combination of this compound, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.
Result of Action
The primary result of the action of this compound is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can afford free radicals during polymerization via irradiated photoredox catalysis . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in redox reactions.
Molecular Mechanism
The molecular mechanism of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene involves its role as a photocatalyst. It is suggested that the compound works according to an oxidative cycle
Temporal Effects in Laboratory Settings
Studies have shown that its fluorescence in nanoaggregates and thin films suggests fast nonradiative relaxation of singlet excitons .
Properties
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862667-06-9 | |
Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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